molecular formula C7H12O2 B2788494 2-Ethyl-2-methylbut-3-enoic acid CAS No. 133900-65-9

2-Ethyl-2-methylbut-3-enoic acid

Cat. No.: B2788494
CAS No.: 133900-65-9
M. Wt: 128.171
InChI Key: GLMCSCIKQIWYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-methylbut-3-enoic acid is an organic compound with the molecular formula C7H12O2. It is a derivative of butenoic acid and is characterized by the presence of an ethyl group and a methyl group attached to the second carbon atom of the butenoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylbut-3-enoic acid can be synthesized through several methods, including the following:

  • Hydroformylation of Alkenes: This involves the addition of a formyl group (CHO) to an alkene, followed by hydrogenation to produce the desired compound.

  • Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester, which can then be hydrolyzed to yield the target compound.

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable carbonyl compound to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylbut-3-enoic acid undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents and conditions can be employed depending on the specific substitution reaction desired.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

2-Ethyl-2-methylbut-3-enoic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate metabolic pathways and enzyme activities.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-Ethyl-2-methylbut-3-enoic acid is similar to other butenoic acid derivatives, such as 2-methylbut-3-enoic acid and 3-methylbut-2-enoic acid. it is unique in its structure due to the presence of both an ethyl and a methyl group on the second carbon atom. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

  • 2-Methylbut-3-enoic acid

  • 3-Methylbut-2-enoic acid

  • 2-Butenoic acid, 3-methyl-, ethyl ester

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Properties

IUPAC Name

2-ethyl-2-methylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(3,5-2)6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMCSCIKQIWYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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